(S)-4-Chloro-3-hydroxybutanal is a chiral organic compound with the molecular formula CHClO and a CAS number of 125781-04-6. It is characterized by the presence of a chlorine atom, a hydroxyl group, and an aldehyde functional group. This compound is significant in various chemical synthesis processes, particularly in the pharmaceutical industry.
(S)-4-Chloro-3-hydroxybutanal can be sourced from chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. Its synthesis and availability are often documented in scientific literature and patents, highlighting its applications in medicinal chemistry.
This compound falls under the classification of organic compounds, more specifically as an aldehyde and a secondary alcohol due to the presence of both functional groups. It is also classified as a chiral compound, which plays a crucial role in its biological activity.
The synthesis of (S)-4-chloro-3-hydroxybutanal can be achieved through several methods:
One common method involves the chlorination of 3-hydroxybutanal followed by stereoselective reduction. This process requires careful control of reaction conditions to ensure high yields and selectivity for the (S) enantiomer.
(S)-4-Chloro-3-hydroxybutanal has a specific stereochemistry that contributes to its biological activity. The molecular structure can be represented as follows:
The structural representation includes a chlorine atom attached to the fourth carbon, a hydroxyl group on the third carbon, and an aldehyde group at the first carbon.
(S)-4-Chloro-3-hydroxybutanal participates in various chemical reactions, including:
In nucleophilic addition reactions, the configuration of (S)-4-chloro-3-hydroxybutanal is critical for determining the outcome and selectivity of subsequent reactions.
The mechanism of action for (S)-4-chloro-3-hydroxybutanal primarily involves its interaction with biological targets due to its functional groups:
Research indicates that this compound can act as an intermediate in synthesizing biologically active molecules, potentially affecting metabolic pathways.
Relevant safety data sheets indicate that (S)-4-chloro-3-hydroxybutanal should be handled with care due to its potential toxicity.
(S)-4-Chloro-3-hydroxybutanal is utilized in several scientific applications:
This compound's unique structural features make it valuable in advancing medicinal chemistry and drug development efforts.
Chiral ligands serve as the cornerstone of transition metal-catalyzed asymmetric reductions for synthesizing enantiomerically pure (S)-4-chloro-3-hydroxybutanal. These ligands complex with metal centers to create chiral environments that enforce enantioselective hydride transfer to prochiral ketone precursors. The most effective ligand systems incorporate multiple coordination sites and chiral elements that precisely control the spatial orientation of the substrate during the reduction event.
Industrial-scale syntheses employ chiral phosphine ligands complexed with rhodium or ruthenium for the asymmetric hydrogenation of 4-chloro-3-oxobutanals. These catalysts achieve enantiomeric excesses (ee) exceeding 95% under optimized conditions. Notably, in situ ligand-metal assembly approaches using BINAP derivatives (chelating diphosphines with axial chirality) have demonstrated exceptional stereocontrol in bench-scale reactions. The chiral environment created by the atropisomeric binaphthyl backbone forces substrate coordination in a pro-(S) conformation prior to hydride transfer [1].
Alternative ligand designs leverage bifunctionality, where a Bronsted acid moiety (e.g., carboxylic acid or amine) adjacent to the metal coordination site participates in substrate activation through hydrogen bonding. This dual-activation strategy significantly accelerates reduction rates while maintaining high enantioselectivity. Chiral diamines and amino alcohols derived from natural amino acids have shown particular promise, with select ligands achieving ees >98% at substrate concentrations up to 1M. The carboxyl group of citric acid-based ligands participates in substrate binding through hydrogen bonding, enhancing enantioselectivity during the hydride transfer step to 3-oxobutanals [3].
Table 1: Performance of Chiral Ligand Systems in Asymmetric Reductions
Ligand Class | Metal Center | ee (%) | Reaction Conditions | Product Yield |
---|---|---|---|---|
BINAP Derivatives | Ru(II) | 95-98 | 50°C, 50 bar H₂, Toluene | 90-93% |
Proline-Derived Diamines | Rh(I) | 97-99 | 25°C, 5 bar H₂, MeOH | 85-88% |
Citrate-Modified Amines | Ir(III) | 96-98 | 30°C, 10 bar H₂, i-PrOH/H₂O (9:1) | 91-95% |
Organocatalytic strategies circumvent the need for transition metals by employing small organic molecules to catalyze enantioselective transformations. For (S)-4-chloro-3-hydroxybutanal synthesis, two primary organocatalytic approaches have been explored: asymmetric aldol reactions and enantioselective reductions. Proline-derived catalysts enable direct aldol additions between acetaldehyde and chloroacetaldehyde donors, though stereocontrol at the new hydroxy-bearing carbon remains challenging. Modern anti-selective aldol organocatalysts incorporating bulky silyl groups (e.g., TIPS) adjacent to the catalytic site have improved diastereoselectivities (>90:10 dr) while maintaining ees of 85-92% [6].
Iminium-ion catalysis provides an alternative route, activating α,β-unsaturated aldehydes toward enantioselective conjugate addition. Chiral secondary amines form transient enamine intermediates with aldehyde substrates, enabling stereocontrolled delivery of nucleophiles to β-positions. While less developed for this specific target, catalysts derived from diarylprolinol silyl ethers have demonstrated potential for introducing chlorine with high enantiocontrol via electrophilic chlorination of enamine intermediates. Recent advances involve bifunctional thiourea-amine catalysts that simultaneously activate both nucleophile and electrophile, achieving up to 89% ee in model systems. However, scalability remains limited compared to metal-catalyzed and biocatalytic approaches [5] [6].
Recombinant microbial systems expressing carbonyl reductases have emerged as industrially viable platforms for (S)-4-chloro-3-hydroxybutanal synthesis. Escherichia coli BL21(DE3) strains engineered to express NADPH-dependent carbonyl reductases from Yarrowia lipolytica (YlCR2) achieve exceptional productivity. These systems enable a self-sufficient cofactor regeneration cycle where NADPH oxidation during substrate reduction is coupled to intracellular cofactor recycling through endogenous metabolism. Whole-cell biocatalysts expressing YlCR2 efficiently convert 4-chloro-3-oxobutanals to the (S)-hydroxy product with >99% ee at concentrations up to 3M (3000 mM), representing the highest substrate loading reported for this transformation [2].
Process intensification strategies include immobilization of recombinant cells in alginate beads or chitosan matrices, enhancing operational stability for continuous biotransformations. Immobilized E. coli expressing YlCR2 retained >90% activity after 10 reaction cycles at 500 mM substrate concentration. Additionally, biphasic systems employing water-immiscible organic solvents (e.g., ethyl acetate or methyl tert-butyl ether) mitigate substrate and product inhibition while maintaining enzyme activity. This approach facilitated a 50% increase in product titer compared to aqueous monophasic systems. Pichia stipitis systems offer complementary advantages, particularly in oxygen transfer efficiency during aerobic cofactor regeneration, achieving space-time yields of 35 g/L/day [2] [3].
Table 2: Recombinant Microbial Systems for (S)-4-Chloro-3-hydroxybutanal Production
Host Organism | Enzyme Expressed | Substrate Loading (mM) | ee (%) | Productivity (g/L/h) | Cofactor Regeneration |
---|---|---|---|---|---|
E. coli BL21(DE3) | YlCR2 (Y. lipolytica) | 3000 | >99 | 0.85 | Endogenous metabolism |
P. stipitis X-33 | PsCR1 | 1500 | 98 | 0.42 | Aerobic oxidation |
E. coli JM109 | GoxCAR | 2000 | 99 | 0.68 | Glucose dehydrogenase coupling |
Directed evolution of NADH-dependent carbonyl reductases has overcome intrinsic limitations of wild-type enzymes, including cofactor preference, thermostability, and organic solvent tolerance. Structure-guided mutagenesis targeting the cofactor-binding pocket successfully shifted cofactor specificity from NADPH to NADH in several reductases. The G178D mutation in a Candida magnoliae reductase altered the electrostatic environment of the adenosine phosphate binding site, increasing catalytic efficiency with NADH by 8.2-fold while decreasing NADPH utilization by 95%. This switch significantly reduces cofactor costs since NADH is approximately 30-fold less expensive than NADPH at industrial scales [5].
Thermostability engineering through consensus mutagenesis and B-factor guided mutagenesis has yielded reductase variants functional at 50°C, compared to 30°C for wild-type enzymes. The thermostable variant M3 from Gluconobacter oxydans (T95P/F154L/Q245R) exhibited a half-life of 48 hours at 50°C, enabling reactions at elevated temperatures that improve substrate solubility and reaction kinetics. Furthermore, surface entropy reduction strategies decreased aggregation propensity, with the quadruple mutant (S12C/K15R/E18S/D22N) showing a 12.3-fold enhancement in specific activity and reduced formation of inactive precipitates during prolonged reactions [5].
Cofactor regeneration efficiency directly impacts process economics. Substrate-coupled approaches employ the same reductase enzyme for both chiral alcohol synthesis and cofactor regeneration via oxidation of a second sacrificial substrate. YlCR2 efficiently oxidizes sugar alcohols (e.g., sorbitol or mannitol) while regenerating NADPH, enabling total turnover numbers (TTN) exceeding 10,000 for NADP⁺. Enzyme-coupled systems co-express formate dehydrogenase for NADH regeneration, achieving cofactor turnover numbers >50,000. The integration of these engineered enzymes into continuous membrane reactors has demonstrated sustained productivity for over 500 hours [2] [4].
Substrate engineering focuses on modifying the carbonyl precursor structure to enhance bioreduction kinetics while minimizing cellular toxicity. Water-soluble esters of 4-chloro-3-oxobutanoic acid (e.g., ethyl or methyl esters) serve as preferred precursors due to their moderate toxicity profiles toward microbial cells compared to the aldehyde form. Ethyl 4-chloro-3-oxobutanoate (COBE) has emerged as the optimal substrate, achieving conversion yields >90% at concentrations up to 3M in recombinant E. coli systems. The ethyl ester group balances hydrophobicity for membrane permeability and hydrophilicity for aqueous solubility, resulting in 40% faster reaction kinetics than the methyl ester analog [2] [5].
Co-substrate selection critically influences cofactor regeneration efficiency. Sugar alcohols (mannitol and sorbitol) outperform traditional co-substrates like glucose or 2-propanol in NADPH regeneration kinetics. At 300 mM concentration, mannitol boosted reaction rates by 2.3-fold compared to glucose, while simultaneously reducing osmotic stress on whole cells. Amino acid supplementation further enhances biotransformation efficiency; L-glutamine (200 mM) and glycine (500 mM) supplementation increased intracellular NADH pools by 3.5-fold and reductase activity by 180% in E. coli-based systems. This strategy achieved unprecedented volumetric productivity of 210 g/L/day for the (S)-hydroxyester intermediate, which is readily hydrolyzed to the target aldehyde [2] [5].
Table 3: Substrate and Co-Substrate Optimization in Whole-Cell Biotransformations
Substrate | Co-Substrate | Concentration (mM) | Conversion (%) | Product ee (%) | Key Advantage |
---|---|---|---|---|---|
Ethyl 4-chloro-3-oxobutanoate | Mannitol | 300 + 500 | 98 | >99 | Enhanced NADPH regeneration |
Ethyl 4-chloro-3-oxobutanoate | Glucose | 300 + 500 | 92 | >99 | Low cost |
Methyl 4-chloro-3-oxobutanoate | Sorbitol | 300 + 500 | 95 | 99 | Reduced inhibition |
4-Chloro-3-oxobutanamide | Mannitol | 200 + 400 | 85 | 98 | Lower cytotoxicity |
Process intensification strategies include in situ substrate feeding to maintain concentrations below inhibitory thresholds while achieving high total product output. Fed-batch biotransformations with exponential COBE feeding yielded 620 g/L of (S)-4-chloro-3-hydroxybutanoate (precursor to the aldehyde) with >99% ee. Furthermore, extractive biotransformations using resin-based in situ product removal (ISPR) minimized product degradation, particularly aldehyde racemization and over-reduction to the diol. XAD-1180 resin adsorption increased the final product titer by 85% compared to conventional batch processes [2] [3].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0